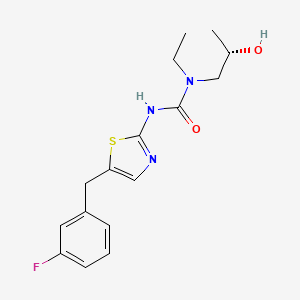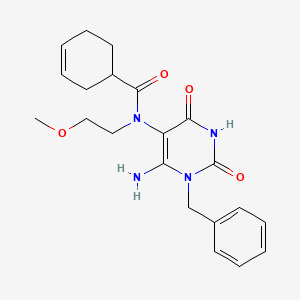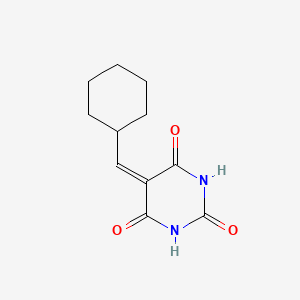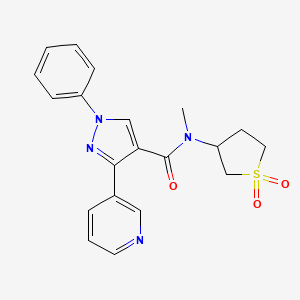![molecular formula C9H9N3OS B7452658 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B7452658.png)
2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound belongs to the class of thiol-containing compounds, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide involves the inhibition of specific enzymes, including histone deacetylases (HDACs) and bacterial DNA gyrase. HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. Bacterial DNA gyrase is an essential enzyme that plays a critical role in DNA replication, and its inhibition leads to bacterial cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide include the inhibition of HDACs and bacterial DNA gyrase, leading to anti-cancer, anti-inflammatory, and anti-bacterial effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells and to reduce inflammation in animal models. It has also been shown to inhibit the growth of various bacterial strains, including drug-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide involves the reaction of 3-cyano-4-methylpyridine-2-thiol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography, yielding a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections. The compound has been shown to inhibit the activity of certain enzymes, which play a critical role in the development of these diseases.
Eigenschaften
IUPAC Name |
2-(3-cyano-4-methylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-2-3-12-9(7(6)4-10)14-5-8(11)13/h2-3H,5H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWSBMXABNETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)SCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetamide](/img/structure/B7452579.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7452586.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 9,10,10-trioxothioxanthene-3-carboxylate](/img/structure/B7452604.png)


![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![[2-(3-Methylpiperidin-1-yl)-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7452656.png)
![4-[2-oxo-2-(2-thiophen-2-ylpyrrolidin-1-yl)ethyl]-2H-phthalazin-1-one](/img/structure/B7452661.png)
![2-[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452672.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452688.png)
![7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7452691.png)